Arecaidine hydrobromide

GABA uptake inhibition Neuroscience Neurotransmitter transporters

Researchers requiring moderate, tunable GABA uptake inhibition face reproducibility issues with free base solubility. Arecaidine hydrobromide (CAS 6013-57-6) directly addresses this. - Freely soluble HBr salt delivers a 0.1 M solution at pH 5.6, eliminating concentration variability from incomplete dissolution. - At 0.5 mM, achieves 75 ± 3% GABA uptake inhibition versus >98% for guvacine, preventing ceiling effects in electrophysiology. - Validated PAT1 substrate (Km ≈2.5 mM) with competitive L-proline uptake inhibition (IC50 ≈4.3 mM in Caco-2 cells). - Powder stable at -20°C for 3 years; solutions at -80°C for 1 year, ensuring multi-year batch consistency.

Molecular Formula C7H12BrNO2
Molecular Weight 222.08 g/mol
CAS No. 6013-57-6
Cat. No. B024025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArecaidine hydrobromide
CAS6013-57-6
Synonyms1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxylic Acid Hydrobromide (1:1);  1,2,5,6-Tetrahydro-1-methyl-nicotinic Acid Hydrobromide;  Arecaine Hydrobromide;  N-Methylguvacine Hydrobromide; 
Molecular FormulaC7H12BrNO2
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C(=O)O.Br
InChIInChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H
InChIKeyBZFFCPUUBJMUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arecaidine Hydrobromide Specifications


Arecaidine hydrobromide (CAS 6013-57-6) is the hydrobromide salt of arecaidine, a pyridine alkaloid derived from the hydrolysis of arecoline, which occurs naturally in the areca nut (Areca catechu) [1]. The compound is characterized by the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol, with the IUPAC name 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrobromide [2]. Arecaidine hydrobromide functions as a potent inhibitor of GABA uptake and serves as a substrate for the H+-coupled amino acid transporter 1 (PAT1, SLC36A1), where it competitively inhibits L-proline uptake [3]. The hydrobromide salt form confers enhanced aqueous solubility and stability compared to the free base form, rendering the compound more suitable for reproducible experimental applications [4].

GABA uptake modulation studies in brain slice preparations
PAT1 (SLC36A1) transporter substrate and inhibition assays
Muscarinic-independent control experiments with areca alkaloids
Aqueous pharmacology assays requiring freely soluble salt form

Arecaidine Hydrobromide Non-Interchangeability


Generic substitution among areca alkaloids fails because small structural differences produce profound functional divergence. Arecaidine is the carboxylic acid hydrolysis product of arecoline, and this single structural modification—replacement of the methyl ester with a carboxylic acid group—fundamentally alters the compound's pharmacological profile [1]. While arecoline acts as a potent muscarinic acetylcholine receptor agonist, arecaidine exhibits markedly reduced muscarinic activity but gains distinct transporter-mediated functions as a PAT1 substrate and GABA uptake inhibitor [2]. Furthermore, among GABA uptake inhibitors, arecaidine displays different potency, selectivity, and transport characteristics compared to structurally related compounds such as guvacine and nipecotic acid [3]. Selection of arecaidine hydrobromide over its analogs must therefore be guided by the specific experimental endpoint—whether GABAergic modulation, PAT1 transporter studies, or muscarinic receptor investigations—as these compounds are not functionally interchangeable.

Arecoline substitution may introduce muscarinic agonism
Arecoline acts as a potent muscarinic receptor agonist, unlike arecaidine, potentially confounding non-muscarinic endpoint interpretation.
Guvacine produces more complete GABA uptake blockade
Guvacine exhibits higher affinity for GABA transporters; arecaidine provides moderate inhibition that may not transfer to complete-blockade models.

Arecaidine Hydrobromide Quantitative Evidence


GABA Uptake Inhibition vs. Guvacine

Arecaidine demonstrates differential GABA uptake inhibitory potency compared to the closely related areca alkaloid guvacine. At a concentration of 0.5 mM, arecaidine inhibited GABA uptake by 75 ± 3% (mean ± s.e.), whereas guvacine at the identical concentration achieved 98 ± 1% inhibition [1]. The concentration required for 50% inhibition (IC50) of GABA uptake was 122 ± 12 μM for arecaidine, compared to 81 μM for guvacine [1]. Kinetic analysis further revealed that the apparent slope inhibition constant (Ki) was 141 ± 38 μM for arecaidine versus 14 ± 4 μM for guvacine, indicating that guvacine possesses approximately 10-fold higher affinity for the GABA carrier [1]. Both compounds acted as competitive inhibitors of GABA uptake and did not inhibit the uptake of L-glutamate, glycine, or L-proline under the conditions tested [1].

GABA uptake inhibition vs. guvacine
Head-to-head
Arecaidine 75 ± 3% inhibition at 0.5 mM; IC50 122 ± 12 μM; Ki 141 ± 38 μM
Supports moderate GABA uptake inhibition context; guvacine shows ~10-fold higher affinity
Rat cortex slices; competitive inhibition profile
GABA uptake inhibition Neuroscience Neurotransmitter transporters

PAT1 Transporter Substrate Activity

Arecaidine hydrobromide functions as a substrate for the H+-coupled amino acid transporter 1 (PAT1, SLC36A1) and competitively inhibits the uptake of L-proline [1]. Uptake of [14C]L-proline (10 μM) in Caco-2 cells expressing human PAT1 was measured in the presence of increasing concentrations of unlabeled arecaidine (0–20 mM). Arecaidine inhibited L-proline uptake with an IC50 of approximately 4.3 mM under these assay conditions [1]. Kinetic analysis determined that arecaidine is transported by PAT1 with a Km of approximately 2.5 mM and a Vmax comparable to that of L-proline, indicating that arecaidine is a relatively low-affinity but efficiently transported PAT1 substrate [1]. In contrast, the parent ester arecoline does not interact with PAT1, and the classical muscarinic agonists carbachol and pilocarpine show no measurable PAT1 transport activity [2].

PAT1 transporter substrate activity
Cross-study comparable
IC50 ≈ 4.3 mM for L-proline uptake; Km ≈ 2.5 mM for PAT1 transport
Reported PAT1 substrate assay context; arecoline and muscarinic agonists show no interaction
Caco-2 hPAT1 cells at pH 6.0
PAT1 (SLC36A1) Amino acid transport Pharmacokinetics

Muscarinic Receptor Binding vs. Arecoline

The structural difference between arecaidine (carboxylic acid) and arecoline (methyl ester) produces a marked divergence in muscarinic acetylcholine receptor (mAChR) binding and functional activity. Structure-activity relationship studies demonstrate that the presence of the ester group is critical for potent muscarinic agonism, with arecoline exhibiting significant binding to mAChRs while arecaidine displays substantially reduced affinity [1]. Quantitative binding assays revealed that arecoline displaces [3H]QNB binding with an IC50 in the low micromolar range, whereas arecaidine requires concentrations approximately 1–2 orders of magnitude higher to achieve comparable displacement [1]. Furthermore, in functional assays using isolated guinea pig ileum, arecoline produced concentration-dependent contractions with an EC50 in the submicromolar range, while arecaidine exhibited only weak partial agonist activity at concentrations exceeding 100 μM [2].

Muscarinic receptor binding vs. arecoline
Cross-study comparable
Arecaidine IC50 > 100 μM; arecoline IC50 in low μM range (approx. 100-fold difference)
Reported weak muscarinic binding; appropriate as negative control for muscarinic-dependent endpoints
[3H]QNB displacement in rat brain membranes; guinea pig ileum functional assay
Muscarinic acetylcholine receptors Structure-activity relationship Cholinergic pharmacology

Hydrobromide Salt Solubility & Stability

The hydrobromide salt form of arecaidine (CAS 6013-57-6) provides enhanced physicochemical properties compared to the free base form (CAS 499-04-7). The free base arecaidine has limited aqueous solubility at physiological pH (reported as slightly soluble), whereas the hydrobromide salt is freely soluble in water [1]. A 0.1 molar solution of arecaidine hydrobromide has a pH of 5.6, and the compound is freely soluble in water and dilute alcohol, but almost insoluble in absolute alcohol, chloroform, ether, and benzene [1]. The hydrobromide salt demonstrates improved stability during storage, with recommended storage conditions of -20°C for powder form (3 years stability) and -80°C for solutions (1 year stability) . In contrast, the free base form is more susceptible to degradation and requires more stringent storage conditions . The melting point of the hydrobromide salt is >245°C (decomposition), indicating thermal stability suitable for standard laboratory handling .

Hydrobromide salt solubility & stability
Supporting evidence
Freely soluble in water; 0.1 M solution pH 5.6; powder stable at -20 °C for 3 years
Supports aqueous solution preparation and long-term storage consistency
Free base is only slightly soluble; hydrobromide salt improves reproducibility
Formulation stability Salt selection Aqueous solubility

Arecaidine Hydrobromide Research Applications


Moderate GABA Uptake Inhibition

Investigators studying GABAergic synaptic transmission in brain slice preparations may select arecaidine hydrobromide when complete blockade of GABA uptake is undesirable. At 0.5 mM, arecaidine inhibits GABA uptake by 75 ± 3%, compared to 98 ± 1% for guvacine [1], providing a moderate level of inhibition that allows residual GABA clearance. This characteristic is particularly valuable for electrophysiological studies where complete transporter blockade may produce ceiling effects that obscure subtle modulatory phenomena. Arecaidine (0.5 mM) also inhibits the uptake of GABA and β-alanine without affecting glycine transport [2], offering specificity that is relevant for distinguishing GABAergic from glycinergic inhibitory neurotransmission.

PAT1 Transporter Assays & Prodrug Development

Arecaidine hydrobromide serves as a validated tool compound for studying the H+-coupled amino acid transporter 1 (PAT1, SLC36A1). The compound functions as a transported substrate with a Km of approximately 2.5 mM and competitively inhibits L-proline uptake with an IC50 of approximately 4.3 mM in Caco-2 cells [3]. Unlike arecoline, carbachol, or pilocarpine, which show no interaction with PAT1 [4], arecaidine provides a structurally defined small-molecule probe for PAT1 functional assays. Researchers developing oral prodrugs targeting intestinal PAT1-mediated absorption may use arecaidine hydrobromide as a reference substrate for competitive uptake studies and transporter kinetic characterization.

Muscarinic Receptor Negative Control

In experimental designs requiring discrimination between muscarinic-dependent and muscarinic-independent effects of areca alkaloids, arecaidine hydrobromide serves as an appropriate negative control. Unlike arecoline, which exhibits potent mAChR binding (IC50 in low micromolar range) and robust functional agonism (EC50 in submicromolar range in guinea pig ileum), arecaidine displays only weak activity requiring approximately 100-fold higher concentrations [5] [6]. This differential potency allows investigators to attribute observed biological effects to either muscarinic receptor activation (present with arecoline, absent with arecaidine) or to alternative mechanisms including GABA uptake inhibition and PAT1 transport. This application is particularly relevant for in vivo studies where central or peripheral cholinergic effects must be experimentally isolated.

Aqueous Pharmacology Assays

For in vitro pharmacology assays, particularly those involving aqueous buffers at physiological pH, the hydrobromide salt form of arecaidine is preferable to the free base. The hydrobromide salt is freely soluble in water and produces a 0.1 M solution with pH 5.6 [7], whereas the free base exhibits only slight aqueous solubility. This solubility differential directly impacts experimental reproducibility, as incomplete dissolution of the free base can introduce variability in nominal versus actual compound concentrations. The validated storage parameters—powder stable at -20°C for 3 years, solutions at -80°C for 1 year —provide procurement guidance for long-term experimental planning and ensure batch-to-batch consistency across longitudinal studies.

Application
Selection Property
Validation Focus
Moderate GABA uptake modulation studies
Partial inhibition profile (75% at 0.5 mM)
GABA transporter pharmacology without ceiling effects
PAT1 transporter substrate analysis
Unique PAT1 substrate among areca alkaloids
Intestinal amino acid transporter and prodrug uptake studies
Muscarinic-independent signaling control
Weak muscarinic receptor affinity
Discrimination of muscarinic vs. non-muscarinic alkaloid effects
Aqueous pharmacology formulation
High aqueous solubility and defined storage stability
Reproducible solution preparation for in vitro/in vivo assays

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